6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one
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Overview
Description
6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core with a methoxy group at the 6th position and a 2-methylpiperidyl carbonyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 6th position using methyl iodide and a base such as potassium carbonate.
Attachment of the 2-Methylpiperidyl Carbonyl Group: The final step involves the acylation of the chromen-2-one core with 2-methylpiperidine-1-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-Hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 8-Methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one
Uniqueness
6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpiperidyl carbonyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
6-methoxy-3-(2-methylpiperidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C17H19NO4/c1-11-5-3-4-8-18(11)16(19)14-10-12-9-13(21-2)6-7-15(12)22-17(14)20/h6-7,9-11H,3-5,8H2,1-2H3 |
InChI Key |
AAAZOTPSGDAGFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Origin of Product |
United States |
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